molecular formula C10H8N2O6S B085687 Pyrazolone T CAS No. 118-47-8

Pyrazolone T

Cat. No. B085687
CAS RN: 118-47-8
M. Wt: 284.25 g/mol
InChI Key: TYCNXOAPQGVAQU-UHFFFAOYSA-N
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Description

Pyrazolone T, also known as ETHYL PYRAZOLONE T, is a compound with the molecular formula C12H12N2O6S . It is also referred to as 1H-pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1- (4-sulfophenyl), 3-ethyl ester .


Synthesis Analysis

The synthesis of pyrazolone derivatives has been studied extensively. For instance, a study reported the synthesis of novel pyrazolone candidates through a [3+3] cycloaddition of benzoyl isothiocyanate and pyrazolone 1 to undergo oxidation cyclization, producing pyrazoloxadiazine 3 . Another study reported the synthesis of new pyrazolone derivatives, where three series of compounds, with 2-picolinic acid, 3-picolinic acid, and 4-picolinic acid were synthesized and characterized .


Molecular Structure Analysis

The molecular structure of Pyrazolone T is characterized by a 1H-pyrazole-3-carboxylic acid core, with a 4,5-dihydro-5-oxo-1- (4-sulfophenyl) group and a 3-ethyl ester group . The molecular weight is 284.25 g/mol .


Chemical Reactions Analysis

Pyrazolone derivatives are known to undergo various chemical reactions. For instance, they can undergo alkylation, acylation, condensation, catalyzed diazo coupling, oxidation, heteroarylation, phosphorylation, stereoselective alkenylation, enantioselective alkylation, addition, and complexation reactions .


Physical And Chemical Properties Analysis

Pyrazolone T has a molecular formula of C10H8N2O6S and a molecular weight of 284.25 g/mol . More detailed physical and chemical properties were not found in the retrieved sources.

Scientific Research Applications

Enantioselective Synthesis

Pyrazolone derivatives, including Pyrazolone T, have been used in enantioselective synthesis . The last decade has seen a rapid increase in the construction of chiral pyrazolone and pyrazole derivatives, with the application of pyrazolone derivatives as powerful synthons .

Medicinal Chemistry

Pyrazolones and pyrazoles, featuring nitrogen–nitrogen bonds, are two of the most important classes of heterocycles, owing to their widespread occurrence in medicinal chemistry and functional materials . Some of these derivatives such as metamizole, phenazone, aminopyrine, and propyphenazone, are widely used as anti-inflammatory and analgesics .

Dyes and Pigments

Pyrazolone derivatives also serve as precursors for dyes and pigments . They find applications in the extraction and separation of various metal ions .

Biochemical Applications

Over the last few decades, pyrazolone derivatives have been used for various biochemical applications .

Neutron Capture Therapy (NCT)

Cancer is one of the leading causes of global mortality, and its incidence is increasing annually. Neutron capture therapy (NCT) is a unique anticancer modality capable of selectively eliminating tumor cells within normal tissues . The development of accelerator-based, clinically mountable neutron sources has stimulated a worldwide search for new, more effective compounds for NCT .

Interaction with Amino Acids

The interaction of a series of metal derivatives of 5, 10, 15, 20- tetrakis (4-sulfonato-phenyl)porphyrin (MTPPS 4, M = Cu (II), Pt (II), Ni (II), Zn (II) and Co (II)), including the metal free porphyrin (TPPS 4 ), with the aromatic amino acids L-tryptophan (L-Trp), L-and D-phenylalanine (L-and D-Phe) and L-histidine (L-His) have been investigated through UV/Vis spectroscopy . The spectroscopic changes induced by adding the amino acids have been exploited to evaluate the extent of interaction between the molecular components in the supramolecular adducts .

Future Directions

Recent advances in the applications of pyrazolone derivatives in enantioselective synthesis have been reported . Since the last review in 2018, a large number of new achievements have emerged in this area, requiring a timely update . This suggests that there is ongoing interest and potential for future research in this field.

properties

IUPAC Name

5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O6S/c13-9-5-8(10(14)15)11-12(9)6-1-3-7(4-2-6)19(16,17)18/h1-4H,5H2,(H,14,15)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCNXOAPQGVAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=C(C=C2)S(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041273
Record name Pyrazolone T
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Molecular Weight

284.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolone T

CAS RN

118-47-8
Record name 1-(4′-Sulfophenyl)-3-carboxy-5-pyrazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118-47-8
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Record name Pyrazolone T
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Record name Pyrazolone T
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Record name Pyrazolone T
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Record name 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-
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Record name Pyrazolone T
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Record name 5-oxo-1-(4-sulphophenyl)-2-pyrazoline-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural information available for Pyrazolone T and its analogs?

A1: 13C and 15N NMR studies have been conducted on Pyrazolone T and three of its analogs to investigate their structure and behavior in solution []. Researchers used a heteronuclear chemical shift correlation (FLOCK) experiment to assign closely positioned quaternary carbon signals. This technique is sensitive to and was specifically optimized for 3-bond C-H couplings, providing valuable insights into the molecular structure of these compounds [].

Q2: How does the chemical structure of Pyrazolone T and its analogs influence their properties in solution?

A2: Research indicates that Pyrazolone T and its derivatives exhibit both tautomeric and acid-base equilibria in solution []. Interestingly, the four analogs studied showed distinct forms at certain pH values, highlighting the significant impact of even minor structural variations on their chemical behavior [].

Q3: What are the primary applications of Pyrazolone T in chemical synthesis?

A3: Pyrazolone T is a key intermediate in the synthesis of tartrazine, a widely used yellow dye [, , ]. Researchers have explored different synthetic routes to produce Pyrazolone T, with the dimethyl acetylsuccinate method being recognized as a promising approach due to its economic advantages [, ].

Q4: Has Pyrazolone T been assessed for potential mutagenicity?

A4: Yes, Pyrazolone T has been included in mutagenicity studies using the Salmonella-mammalian microsome mutagenicity test. Interestingly, while some dyes showed mutagenic potential with or without metabolic activation, Pyrazolone T itself was found to be non-mutagenic under the tested conditions [].

Q5: What resources are available for researchers interested in exploring Pyrazolone T further?

A5: Researchers can leverage various tools and resources for in-depth studies on Pyrazolone T. These include:

  • Spectroscopic Techniques: NMR (13C and 15N) for structural elucidation and understanding behavior in solution [].
  • Chemical Synthesis Methods: Exploring different synthetic routes, such as the dimethyl acetylsuccinate method, for efficient production [, ].
  • Mutagenicity Testing Platforms: Utilizing established assays, like the Salmonella-mammalian microsome mutagenicity test, for safety evaluations [].

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